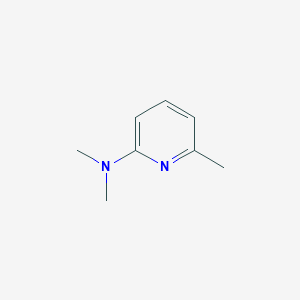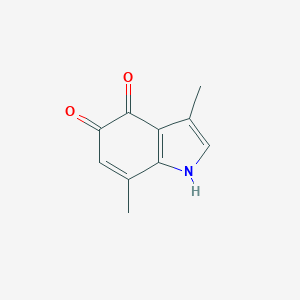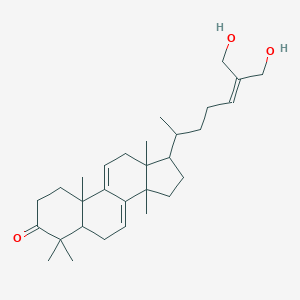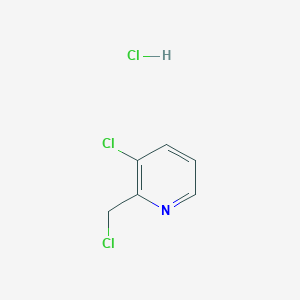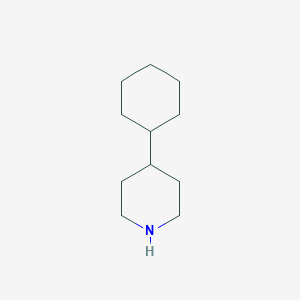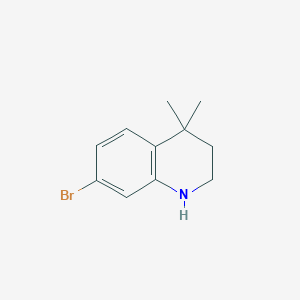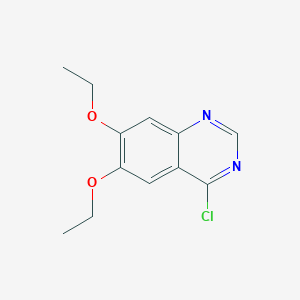
4-Chlor-6,7-Diethoxychinazolin
Übersicht
Beschreibung
4-Chloro-6,7-diethoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Its molecular formula is C12H13ClN2O2, and it is characterized by the presence of a quinazoline ring substituted with chlorine and ethoxy groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6,7-diethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-tumor agents.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
Target of Action
4-Chloro-6,7-diethoxyquinazoline is a novel compound that has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are cancer cells, particularly MGC-803 cells . These cells are significantly affected by the compound, which displays potent anti-proliferative activity .
Mode of Action
The compound interacts with its targets by inhibiting the colony formation and migration of MGC-803 cells . This interaction results in significant changes in the cells, including the induction of apoptosis and cell cycle arrest at the G1-phase . This means that the compound prevents the cells from dividing and proliferating, thereby inhibiting the growth of the cancer.
Pharmacokinetics
The compound’s potent anti-proliferative activity against mgc-803 cells suggests that it may have good bioavailability
Result of Action
The result of 4-Chloro-6,7-diethoxyquinazoline’s action is a significant reduction in the proliferation of MGC-803 cells . By inducing apoptosis and causing cell cycle arrest, the compound effectively inhibits the growth of these cancer cells . This could potentially lead to a decrease in tumor size and progression.
Biochemische Analyse
Biochemical Properties
The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the function of the target molecule .
Cellular Effects
Related quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cells and the concentration of the compound.
Molecular Mechanism
Quinazoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 4-Chloro-6,7-diethoxyquinazoline typically involves several steps:
Nitrification: Starting with a suitable precursor, such as 3,4-diethoxyacetophenone, nitrification is carried out to introduce nitro groups.
Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form an intermediate.
Reduction Cyclization: The intermediate is then subjected to hydrogenation, leading to reduction and cyclization to form the quinazoline ring.
Chlorination: Finally, chlorination of the quinazoline derivative yields 4-Chloro-6,7-diethoxyquinazoline.
These steps are carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Chloro-6,7-diethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with arylamines or phenolic compounds to form azo dyes.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6,7-diethoxyquinazoline can be compared with other quinazoline derivatives such as:
4-Chloro-6,7-dimethoxyquinazoline: Similar in structure but with methoxy groups instead of ethoxy groups.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group, making it useful in the synthesis of azo dyes.
Gefitinib and Afatinib: These are clinically approved anti-cancer drugs containing quinazoline scaffolds.
The uniqueness of 4-Chloro-6,7-diethoxyquinazoline lies in its specific substitutions, which confer distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
4-chloro-6,7-diethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQPDNSSYTATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470633 | |
| Record name | 4-Chloro-6,7-diethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162363-46-4 | |
| Record name | 4-Chloro-6,7-diethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
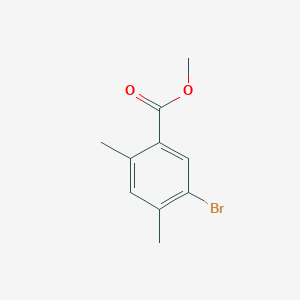
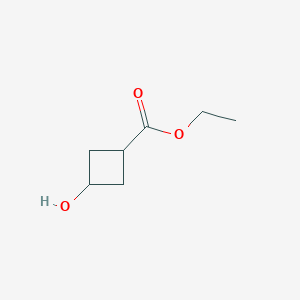
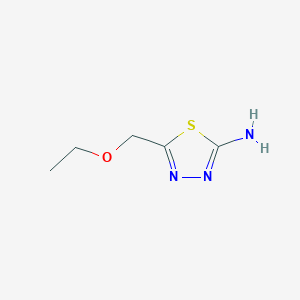
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)
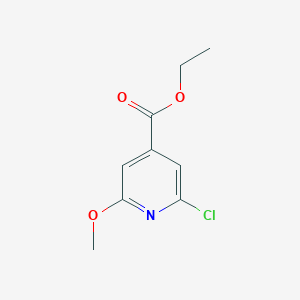
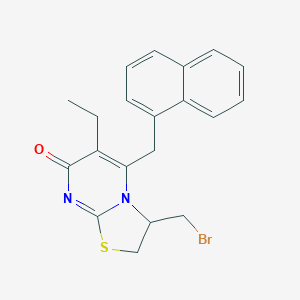
![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B176649.png)
